molecular formula C14H20INS4 B12769869 Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide CAS No. 104664-44-0

Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide

Cat. No.: B12769869
CAS No.: 104664-44-0
M. Wt: 457.5 g/mol
InChI Key: OFFABDJJVYNCDL-UHFFFAOYSA-M
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Description

Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide is a chemical compound with a unique structure that includes a pyridinium core substituted with 2,2-bis(methylthio)ethenyl groups at the 2 and 6 positions, and a methyl group at the 1 position, with iodide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide typically involves the reaction of 2,6-dimethylpyridine with a suitable reagent to introduce the 2,2-bis(methylthio)ethenyl groups. This can be achieved through a series of steps including halogenation, substitution, and quaternization reactions. The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane, and catalysts like iodine or other halogen sources.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts to streamline the process. These methods aim to reduce the environmental impact and improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.

    Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. The reactions typically occur under mild to moderate temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may have potential as a biological probe or as a starting material for the development of bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide involves its interaction with molecular targets through its pyridinium core and the reactive ethenyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function or activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinium derivatives with different substituents at the 2 and 6 positions, such as:

  • Pyridinium, 2,6-dimethyl-, iodide
  • Pyridinium, 2,6-diethyl-, iodide
  • Pyridinium, 2,6-bis(phenylthio)ethenyl-, iodide

Uniqueness

Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide is unique due to the presence of the 2,2-bis(methylthio)ethenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

104664-44-0

Molecular Formula

C14H20INS4

Molecular Weight

457.5 g/mol

IUPAC Name

2,6-bis[2,2-bis(methylsulfanyl)ethenyl]-1-methylpyridin-1-ium;iodide

InChI

InChI=1S/C14H20NS4.HI/c1-15-11(9-13(16-2)17-3)7-6-8-12(15)10-14(18-4)19-5;/h6-10H,1-5H3;1H/q+1;/p-1

InChI Key

OFFABDJJVYNCDL-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(C=CC=C1C=C(SC)SC)C=C(SC)SC.[I-]

Origin of Product

United States

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